2-[[Benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one
Overview
Description
The compound “2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone” belongs to the class of quinazolinones, which are heterocyclic compounds. Quinazolinones and their derivatives have a wide range of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Molecular Structure Analysis
Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (a benzene ring), and the other is a heterocycle containing two nitrogen atoms . The specific molecular structure of “2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone” would depend on the positions and orientations of the benzyl(methyl)amino and methyl groups on the quinazolinone ring.
Chemical Reactions Analysis
Quinazolinones can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, reduction, and reactions with metal ions . The specific reactions that “2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone” can undergo would depend on the reactivity of the benzyl(methyl)amino and methyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinones depend on their specific structure. Some general properties of quinazolinones include a high melting point due to the stability of the bicyclic structure, and good solubility in polar solvents due to the presence of nitrogen atoms .
Mechanism of Action
The mechanism of action of quinazolinones often involves interactions with enzymes or receptors in the body. For example, some quinazolinones inhibit enzymes such as thymidylate synthase and poly-(ADP-ribose) polymerase . The specific mechanism of action of “2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone” would depend on its structure and the target it interacts with.
Future Directions
Given the wide range of biological activities of quinazolinones, there is ongoing interest in synthesizing new quinazolinone derivatives and studying their properties . Future research could involve synthesizing “2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone” and studying its properties and potential biological activities.
Properties
IUPAC Name |
2-[[benzyl(methyl)amino]methyl]-1-methylquinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-20(12-14-8-4-3-5-9-14)13-17-19-18(22)15-10-6-7-11-16(15)21(17)2/h3-11H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTYMGYBFDCUGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N=C1CN(C)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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